Cas no 120321-68-8 ((3-methylbenzotriazol-4-yl)methanol)

(3-methylbenzotriazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- SCHEMBL9523384
- 120321-68-8
- YRRTYYCUIRIBIG-UHFFFAOYSA-N
- 1-methyl-1H-benzotriazole-7-methanol
- (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol
- (3-methylbenzotriazol-4-yl)methanol
-
- インチ: InChI=1S/C8H9N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-4,12H,5H2,1H3
- InChIKey: YRRTYYCUIRIBIG-UHFFFAOYSA-N
- ほほえんだ: CN1C2=C(C=CC=C2N=N1)CO
計算された属性
- せいみつぶんしりょう: 163.074561919g/mol
- どういたいしつりょう: 163.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
(3-methylbenzotriazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019095225-1g |
(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol |
120321-68-8 | 97% | 1g |
$718.20 | 2023-09-04 |
(3-methylbenzotriazol-4-yl)methanol 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
(3-methylbenzotriazol-4-yl)methanolに関する追加情報
Comprehensive Guide to (3-methylbenzotriazol-4-yl)methanol (CAS No. 120321-68-8): Properties, Applications, and Industry Insights
(3-methylbenzotriazol-4-yl)methanol (CAS No. 120321-68-8) is a specialized benzotriazole derivative with growing importance in industrial and research applications. This heterocyclic compound features a unique molecular structure combining a methylbenzotriazole core with a hydroxymethyl functional group, making it valuable for various chemical processes. The compound's chemical stability and functional versatility have attracted significant attention from pharmaceutical researchers and material scientists alike.
Recent studies highlight the compound's potential as a building block in organic synthesis, particularly for creating UV-absorbing materials and corrosion inhibitors. The hydroxymethyl group at the 4-position allows for diverse chemical modifications, enabling the creation of novel derivatives with tailored properties. Researchers are particularly interested in its electronic characteristics, which show promise for applications in advanced materials and electronic components.
The global market for benzotriazole derivatives like (3-methylbenzotriazol-4-yl)methanol is experiencing steady growth, driven by increasing demand from the polymer industry and specialty chemicals sector. Manufacturers are focusing on developing more efficient synthesis routes to meet the rising demand while maintaining high purity standards. The compound's thermal stability and solubility profile make it particularly suitable for formulations requiring consistent performance under various environmental conditions.
From a technical perspective, (3-methylbenzotriazol-4-yl)methanol demonstrates excellent compatibility with numerous organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. This property significantly enhances its utility in formulation chemistry and process optimization. Analytical chemists value the compound's distinct spectroscopic signatures, which facilitate quality control and purity assessment during production.
Emerging applications in green chemistry initiatives have brought new attention to 120321-68-8 as researchers explore its potential in catalytic systems and sustainable material development. The compound's molecular structure offers opportunities for creating biodegradable additives and eco-friendly stabilizers, aligning with current industry trends toward environmental responsibility. Several patent applications have recently highlighted innovative uses of this benzotriazole methanol derivative in cutting-edge technologies.
Quality specifications for (3-methylbenzotriazol-4-yl)methanol typically emphasize high purity levels (≥98%) and consistent physical properties. Reputable suppliers provide comprehensive analytical data, including HPLC chromatograms and NMR spectra, to verify product quality. Storage recommendations generally suggest keeping the compound in cool, dry conditions away from strong oxidizing agents to maintain stability over extended periods.
Researchers investigating heterocyclic compounds frequently inquire about the synthetic routes for 120321-68-8, with particular interest in scalable production methods and yield optimization. Recent publications have described improved procedures using microwave-assisted synthesis and green solvents, reflecting the chemical industry's focus on process intensification and sustainable manufacturing.
The structure-activity relationship of (3-methylbenzotriazol-4-yl)methanol continues to be an active area of study, particularly regarding its electronic effects and steric properties. Computational chemistry approaches have provided valuable insights into the compound's molecular interactions and potential binding affinities, supporting its development for specialized applications. These studies often compare the properties of 4-hydroxymethyl benzotriazole derivatives with related compounds in the benzotriazole family.
From a commercial perspective, the pricing of 120321-68-8 reflects its specialty chemical status, with costs varying based on order quantity, purity grade, and supplier capabilities. Current market analysis suggests increasing competition among manufacturers to provide high-quality (3-methylbenzotriazol-4-yl)methanol with reliable supply chain support and technical documentation.
Future research directions for benzotriazol-4-yl methanol derivatives may explore their potential in energy storage systems and electronic materials, building on the compound's established photophysical properties. The development of novel formulations incorporating 120321-68-8 could address emerging needs in various high-tech industries, potentially creating new market opportunities for this versatile chemical intermediate.
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